molecular formula C11H10ClNO B12766126 Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- CAS No. 81257-94-5

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro-

Cat. No.: B12766126
CAS No.: 81257-94-5
M. Wt: 207.65 g/mol
InChI Key: MAWNRTTWMXSRDS-UHFFFAOYSA-N
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Description

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is a heterocyclic compound that belongs to the class of pyranoindoles These compounds are characterized by a fused pyran and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- typically involves a tandem reaction sequence. One common method is the Bischler–Möhlau reaction, which involves the condensation of 3-aminophenol with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to yield the desired pyranoindole derivatives .

Industrial Production Methods

Industrial production of pyranoindoles often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable solvents are commonly used . These methods not only improve reaction yields but also minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible functional groups.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Pyrano(3,2-f)indole
  • Pyrano(2,3-f)indole
  • Pyrano(2,3-e)indole

Uniqueness

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is unique due to its specific ring fusion and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct biological activities and photophysical properties compared to other pyranoindole derivatives .

Properties

CAS No.

81257-94-5

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole

InChI

InChI=1S/C11H10ClNO/c12-9-6-7-3-4-13-10(7)8-2-1-5-14-11(8)9/h3-4,6,13H,1-2,5H2

InChI Key

MAWNRTTWMXSRDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2OC1)Cl)C=CN3

Origin of Product

United States

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